2-Fluoro-5-methoxypyridin-4-amine
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Overview
Description
2-Fluoro-5-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom at the second position, a methoxy group at the fifth position, and an amino group at the fourth position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxypyridin-4-amine can be achieved through several synthetic routes. One common method involves the use of fluorinated pyridines as starting materials. For example, the reaction of 2-fluoropyridine with methoxyamine under specific conditions can yield this compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often incorporate rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-5-methoxypyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the methoxy and amino groups, making it less versatile in certain reactions.
5-Methoxypyridin-4-amine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Aminopyridine: Lacks both the fluorine and methoxy groups, resulting in different chemical and biological properties.
Uniqueness
2-Fluoro-5-methoxypyridin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxy and amino groups provide additional sites for chemical modification and interaction .
Properties
IUPAC Name |
2-fluoro-5-methoxypyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLXJIQPGSFNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227571-74-5 |
Source
|
Record name | 2-fluoro-5-methoxypyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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